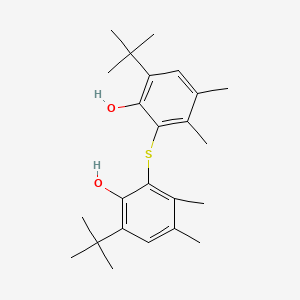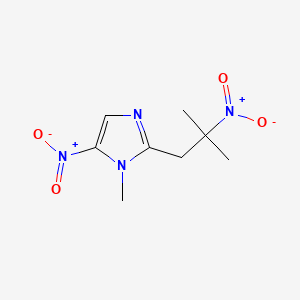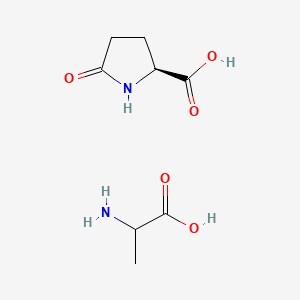
Hexatriacontyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexatriacontyl methacrylate is a long-chain ester of methacrylic acid, with the chemical formula C40H78O2. This compound is part of the methacrylate family, which is widely used in the production of polymers and copolymers. Methacrylates are known for their excellent properties such as transparency, resistance to UV radiation, and mechanical strength, making them valuable in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexatriacontyl methacrylate can be synthesized through the esterification of methacrylic acid with hexatriacontanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion .
Industrial Production Methods: Industrial production of methacrylates, including this compound, often involves the acetone cyanohydrin (ACH) process. This process starts with the reaction of acetone and hydrogen cyanide to form acetone cyanohydrin, which is then converted to methacrylic acid. The methacrylic acid is subsequently esterified with the desired alcohol (hexatriacontanol in this case) to produce this compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Hexatriacontylmethacrylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Polymerisation: Es kann in Gegenwart von Radikalstartern wie Azobisisobutyronitril (AIBN) polymerisieren, um hochmolekulare Polymere zu bilden.
Hydrolyse: In Gegenwart von starken Säuren oder Basen kann Hexatriacontylmethacrylat hydrolysieren, um Methacrylsäure und Hexatriacontanol zu ergeben.
Umesterung: Diese Reaktion beinhaltet den Austausch der Estergruppe mit einem anderen Alkohol in Gegenwart eines Katalysators.
Häufige Reagenzien und Bedingungen:
Polymerisation: Initiatoren wie AIBN, Temperaturen um 60-80°C.
Hydrolyse: Starke Säuren (z. B. HCl) oder Basen (z. B. NaOH), erhöhte Temperaturen.
Umesterung: Katalysatoren wie Natriummethanolat, moderate Temperaturen.
Wichtigste Produkte:
Polymerisation: Polymere und Copolymere von Hexatriacontylmethacrylat.
Hydrolyse: Methacrylsäure und Hexatriacontanol.
Umesterung: Neue Ester, abhängig vom verwendeten Alkohol.
Wissenschaftliche Forschungsanwendungen
Hexatriacontylmethacrylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Monomer bei der Synthese von Polymeren mit spezifischen Eigenschaften wie Hydrophobie und Flexibilität verwendet.
Biologie: In Hydrogels für kontrollierte Drug-Delivery-Systeme eingearbeitet.
Medizin: Wird bei der Entwicklung von biokompatiblen Materialien für medizinische Implantate und Geräte eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von Hexatriacontylmethacrylat beinhaltet hauptsächlich seine Polymerisation zu langkettigen Polymeren. Diese Polymere weisen einzigartige Eigenschaften wie hohe Zugfestigkeit, Flexibilität und Beständigkeit gegen UV-Strahlung auf. Die Estergruppe in Hexatriacontylmethacrylat kann hydrolysieren oder einer Umesterung unterliegen, was zur Bildung von Methacrylsäure und Hexatriacontanol führt, die an weiteren chemischen Reaktionen teilnehmen können .
Wirkmechanismus
The mechanism of action of hexatriacontyl methacrylate primarily involves its polymerization to form long-chain polymers. These polymers exhibit unique properties such as high tensile strength, flexibility, and resistance to UV radiation. The ester group in this compound can undergo hydrolysis or transesterification, leading to the formation of methacrylic acid and hexatriacontanol, which can further participate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Hexatriacontylmethacrylat kann mit anderen Methacrylatestern verglichen werden, wie z. B.:
Methylmethacrylat (MMA): Ein kürzerkettiger Ester, der in großem Umfang bei der Herstellung von Acrylkunststoffen verwendet wird.
Butylmethacrylat (BMA): Bekannt für seine Flexibilität und wird in Beschichtungen und Klebstoffen verwendet.
Hexylmethacrylat (HMA): Wird bei der Herstellung von hydrophoben Polymeren verwendet.
Einzigartigkeit: Hexatriacontylmethacrylat zeichnet sich durch seine lange Alkylkette aus, die einzigartige Eigenschaften wie verbesserte Hydrophobie und Flexibilität im Vergleich zu kürzerkettigen Methacrylaten verleiht. Dies macht es besonders wertvoll in Anwendungen, die dauerhafte und wasserabweisende Materialien erfordern .
Eigenschaften
CAS-Nummer |
93858-00-5 |
|---|---|
Molekularformel |
C40H78O2 |
Molekulargewicht |
591.0 g/mol |
IUPAC-Name |
hexatriacontyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C40H78O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-42-40(41)39(2)3/h2,4-38H2,1,3H3 |
InChI-Schlüssel |
OAYMNBMXGBFHKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


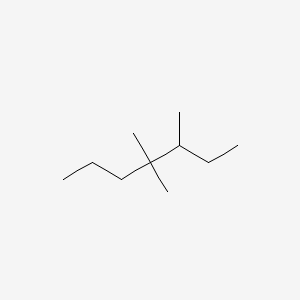
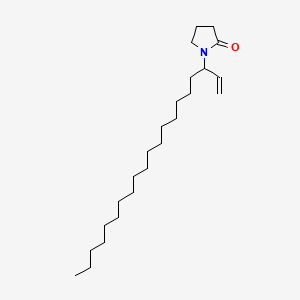
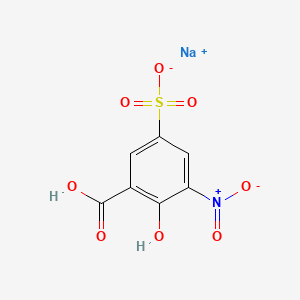
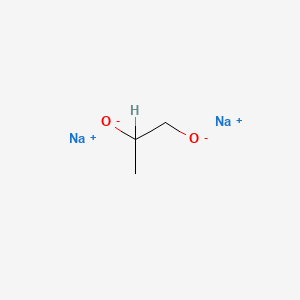
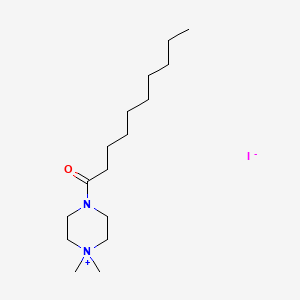
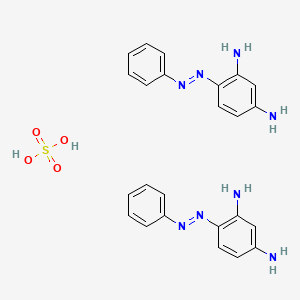
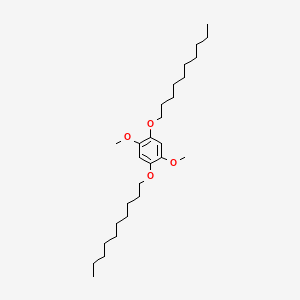
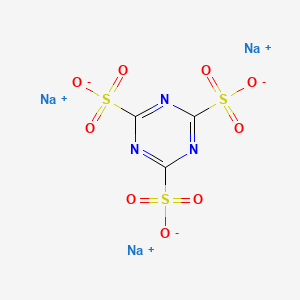


![N-[(1-Methylpropoxy)methyl]acrylamide](/img/structure/B12658031.png)
